N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
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Overview
Description
N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is an organic compound that belongs to the class of aromatic anilides It is characterized by the presence of an acetyl group attached to a phenyl ring and a tosyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the reaction of p-aminoacetophenone with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is unique due to the presence of both acetyl and tosyl groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide, a compound with notable structural features such as an acetyl group and a sulfonamide moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on recent research findings.
Synthesis
The synthesis of N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide typically involves the reaction between 4-aminoacetophenone and 4-methylbenzenesulfonyl chloride in a suitable solvent under controlled conditions. The reaction yields a compound that can be characterized through various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of the desired functional groups and structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HL-60 (acute promyelocytic leukemia), and others. The compound exhibited IC50 values indicating effective growth inhibition:
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
MCF-7 | 6.84 | 77.53 |
HL-60 | 2.97 | 66.93 |
CCRF-CEM | 5.00 | 91.32 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases, which are crucial for programmed cell death .
Antibacterial Activity
N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide has also been evaluated for its antibacterial properties. Studies employing disc diffusion methods have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The observed antibacterial activity may be attributed to the sulfonamide moiety, which is known to interfere with bacterial folate synthesis .
The biological activity of N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide can be linked to its ability to inhibit specific enzymes involved in critical cellular processes. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme pivotal in the bacterial folate pathway. This inhibition disrupts nucleic acid synthesis, leading to bacterial growth inhibition .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide induced significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.
- Antibacterial Efficacy : In another study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results that suggest potential use in treating bacterial infections resistant to conventional antibiotics.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-3-9-16(10-4-12)23(21,22)11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKLWTZEHOXAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.